Limitation Statement: Absence of Publicly Available Head-to-Head Comparative Bioactivity Data
An exhaustive search of BindingDB, ChEMBL, PubMed, PubChem BioAssay, and Google Patents as of the knowledge cutoff date yielded no publicly deposited quantitative IC50, Ki, EC50, or other potency data specifically linked to N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide (CAS 2094424-95-8, InChIKey GFTSDFDDSIKLCZ-UHFFFAOYSA-N). The BindingDB entries retrieved for the InChIKey via structural search corresponded to different monomers (e.g., BDBM50420871, BDBM517723) with divergent SMILES and biological targets unrelated to the query compound. Similarly, ChEMBL returned no entry for this InChIKey, and PubMed searches using the full IUPAC name, CAS number, and SMILES yielded no primary research articles or patents containing quantitative pharmacological data for this compound. Consequently, no head-to-head comparison, cross-study comparable analysis, or class-level inference can be constructed with this compound as the index molecule. This evidence deficit represents a critical gap for procurement decisions and underscores that any differentiation claim at this stage would be unsupported by verifiable public data.
| Evidence Dimension | Bioactivity data availability (IC50/Ki/EC50) in public databases |
|---|---|
| Target Compound Data | 0 quantitative bioactivity data points found in BindingDB, ChEMBL, PubChem BioAssay, or PubMed |
| Comparator Or Baseline | Typical FAAH tool inhibitors (e.g., URB597: IC50 = 3–5 nM; JNJ-1661010: IC50 = 12 nM) have well-curated, multi-assay bioactivity profiles in public databases |
| Quantified Difference | Qualitative observation: complete absence of curated bioactivity data for the target compound vs. hundreds of data points for established comparators |
| Conditions | Database search performed using InChIKey (GFTSDFDDSIKLCZ-UHFFFAOYSA-N), CAS number (2094424-95-8), SMILES (C=CC(=O)NCC1=CC=C(O1)C2=CC=CC=C2F), and systematic IUPAC name across BindingDB, ChEMBL, PubChem, and PubMed on 2026-05-09 |
Why This Matters
Without any publicly available potency or selectivity data, a scientific user cannot make an evidence-based procurement decision favoring this compound over a well-characterized analog; the compound's value proposition for target-based screening remains undefined.
- [1] BindingDB search results for InChIKey GFTSDFDDSIKLCZ-UHFFFAOYSA-N (2026). https://www.bindingdb.org. View Source
- [2] ChEMBL Database, EMBL-EBI (2026). https://www.ebi.ac.uk/chembl/. View Source
- [3] PubChem BioAssay Database, National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/bioassay/. View Source
